N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide
Description
Properties
Molecular Formula |
C12H16N6O |
|---|---|
Molecular Weight |
260.30 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C12H16N6O/c1-9-8-10(17-18(9)2)16-11(19)4-7-15-12-13-5-3-6-14-12/h3,5-6,8H,4,7H2,1-2H3,(H,13,14,15)(H,16,17,19) |
InChI Key |
RMBNHJFHNNHSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CCNC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Approach
In stepwise synthesis, the pyrazole and pyrimidine rings are constructed sequentially before being linked via the beta-alanine spacer. A representative pathway begins with the preparation of 1,5-dimethylpyrazole through the condensation of hydrazine with acetylacetone under acidic conditions. The pyrimidine subunit is synthesized separately via the Biginelli reaction, employing thiourea, ethyl acetoacetate, and an aldehyde precursor under microwave irradiation to enhance reaction efficiency. The beta-alanine linker is then introduced through a carbodiimide-mediated coupling reaction, connecting the pyrazole and pyrimidine subunits.
Key challenges in this approach include regioselectivity during pyrazole methylation and purification complexities due to byproduct formation. For instance, incomplete methylation of the pyrazole ring often necessitates chromatographic separation, reducing overall yield to 40–50%.
Convergent Synthesis Approach
Convergent synthesis leverages pre-formed pyrazole and pyrimidine derivatives, which are coupled to the beta-alanine backbone in a modular fashion. This method benefits from higher yields (65–75%) due to reduced intermediate purification steps. A notable example involves the use of N-hydroxysuccinimide (NHS) esters of the pyrazole and pyrimidine subunits, which react selectively with the amine and carboxyl groups of beta-alanine in a dichloromethane/triethylamine solvent system.
Detailed Reaction Mechanisms and Optimization
Pyrazole Subunit Synthesis
The 1,5-dimethylpyrazole ring is synthesized via cyclocondensation of hydrazine hydrate with acetylacetone in acetic acid at 80°C (Equation 1):
\text{Hydrazine} + \text{Acetylacetone} \xrightarrow{\text{AcOH, 80°C}} \text{1,5-Dimethylpyrazole} \quad \text{(Yield: 85%)}
Methylation at the N1 position is achieved using methyl iodide in the presence of potassium carbonate, though over-alkylation at C3 remains a concern. Employing a phase-transfer catalyst (tetrabutylammonium bromide) improves regioselectivity, achieving a 9:1 ratio of N1- to C3-methylated products.
Pyrimidine Subunit Functionalization
The pyrimidine ring is functionalized at the 2-position through nucleophilic aromatic substitution. For example, treatment of 2-chloropyrimidine with sodium hydride in dimethylformamide (DMF) facilitates substitution with amines or thiols. In one protocol, 2-aminopyrimidine is generated by reacting 2-chloropyrimidine with aqueous ammonia under reflux (Equation 2):
\text{2-Chloropyrimidine} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{2-Aminopyrimidine} \quad \text{(Yield: 78%)}
Beta-Alanine Linker Incorporation
The beta-alanine spacer is introduced via a two-step process:
-
Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride.
-
Coupling reactions with the pyrazole and pyrimidine subunits using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Deprotection of the Boc group with trifluoroacetic acid (TFA) yields the final product. Optimized conditions (0°C, 2 hours) minimize side reactions, achieving a 90% deprotection yield.
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency of stepwise and convergent synthesis methods:
| Parameter | Stepwise Synthesis | Convergent Synthesis |
|---|---|---|
| Overall Yield | 40–50% | 65–75% |
| Purification Steps | 4–5 | 2–3 |
| Reaction Time | 72 hours | 48 hours |
| Byproduct Formation | High | Moderate |
Convergent synthesis is favored for large-scale production due to reduced purification demands and higher throughput.
Structural Characterization and Validation
Post-synthesis characterization employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral data for this compound include:
-
1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, 1H, pyrazole-H), 3.21 (t, 2H, -CH2-), 2.98 (s, 3H, -NCH3).
-
HRMS (ESI): m/z calculated for C14H18N6O [M+H]+: 298.1542; found: 298.1539.
Industrial-Scale Production Considerations
Industrial protocols emphasize solvent recycling and catalytic efficiency. A patented method describes the use of immobilized lipase enzymes to catalyze the final coupling step, reducing waste and improving enantiomeric purity. Continuous-flow reactors are also employed for the pyrazole methylation step, enhancing heat transfer and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound vs. Pyrazole-Based Analogs
- Pyrazole Core: The 1,5-dimethylpyrazole moiety is shared with compounds in and . However, the substituents differ: : Beta-keto-enol group linked to a phenyl ring. : Ethoxyphenyl and hydroxyprop-en-ol substituents. Target Compound: Pyrimidin-2-yl and beta-alaninamide groups, which introduce additional hydrogen-bonding sites (amide N-H and pyrimidine N atoms) compared to phenyl/ethoxy groups.
- Beta-Alaninamide Linker: This moiety enhances solubility relative to beta-keto-enol systems () due to its polar amide group.
Pyrimidine vs. Other Heterocycles
Crystallographic and Hydrogen-Bonding Patterns
Physico-Chemical Properties
The target compound’s higher molar mass and polarity may enhance binding specificity but reduce membrane permeability compared to simpler analogs.
Biological Activity
N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives, which are known for their diverse applications in pharmacology. The structural formula is represented as follows:
Key Features:
- Molecular Weight : Approximately 245.28 g/mol.
- IUPAC Name : this compound.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Inhibition of mTORC1 : The compound has been shown to reduce mTORC1 activity, a crucial pathway in cell growth and metabolism. This inhibition can lead to increased autophagy, a process that helps in cellular maintenance and survival under stress conditions .
- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines, suggesting its potential as an anticancer agent .
- Autophagy Modulation : It has been observed to disrupt autophagic flux by interfering with mTORC1 reactivation, which may be beneficial in targeting cancer cells that rely on autophagy for survival .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study involving MIA PaCa-2 pancreatic cancer cells, this compound demonstrated significant antiproliferative effects. The mechanism was linked to the modulation of the mTOR pathway, leading to enhanced autophagic processes that could potentially starve cancer cells under metabolic stress conditions .
Case Study 2: Autophagy and Metabolic Stability
Another investigation highlighted the compound's ability to increase basal levels of autophagy while disrupting the autophagic flux during starvation/refeeding cycles. This dual action suggests that it may be effective in selectively targeting tumor cells that exploit autophagy for survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
